
2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline is a heterocyclic compound that features a pyrazole ring attached to a chlorinated aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both the pyrazole and aniline functionalities allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrazole derivatives under specific conditions. One common method includes the reduction of 5-chloro-2-nitroaniline to 5-chloro-2-aminobenzene, followed by the nucleophilic substitution reaction with a pyrazole derivative . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and microwave-assisted synthesis may also be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine-functionalized pyrazole compounds. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-((1H-pyrazol-1-yl)methyl)-5-chloroaniline include other pyrazole derivatives and chlorinated aniline compounds. Examples include:
- 2-(1H-pyrazol-1-yl)methyl)-4-chloroaniline
- 2-(1H-pyrazol-1-yl)methyl)-3-chloroaniline
- 2-(1H-pyrazol-1-yl)methyl)-5-bromoaniline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position of the aniline ring and the pyrazole moiety at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
922711-58-8 |
|---|---|
Molekularformel |
C10H10ClN3 |
Molekulargewicht |
207.66 g/mol |
IUPAC-Name |
5-chloro-2-(pyrazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7,12H2 |
InChI-Schlüssel |
IAUJMJSRAHUUIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CC2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


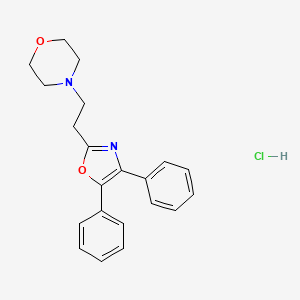
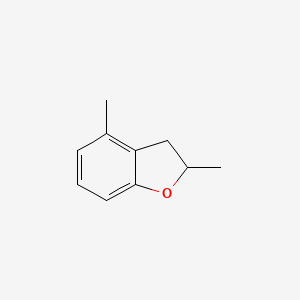
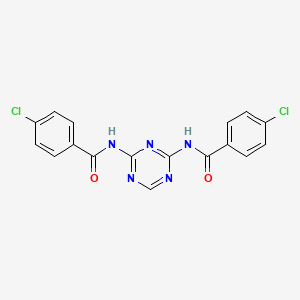
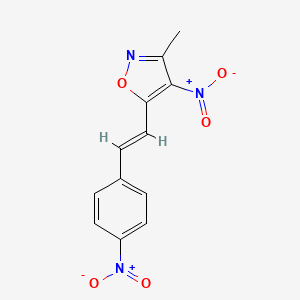

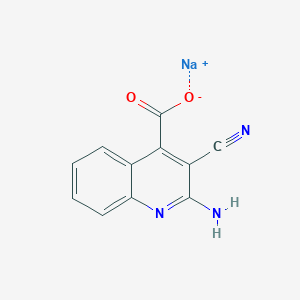
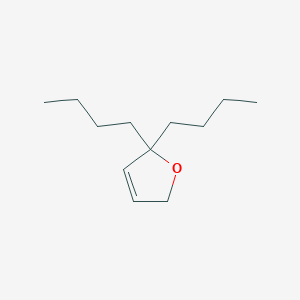

![6-[6-(Dimethylamino)-5-propanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12897870.png)
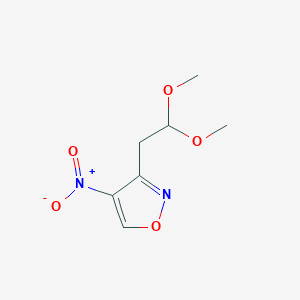
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)

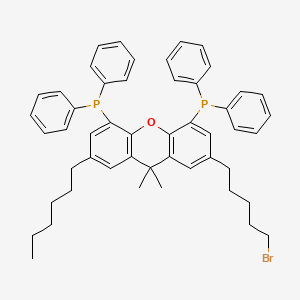
![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)
